Product packaging for 2-Chloro-1,1,1,3-tetrafluorobut-2-ene(Cat. No.:CAS No. 8885276-06-2)

2-Chloro-1,1,1,3-tetrafluorobut-2-ene

Cat. No.: B1486673
CAS No.: 8885276-06-2
M. Wt: 162.51 g/mol
InChI Key: RDZGKBDJFRDSAK-IHWYPQMZSA-N
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Description

Molecular Geometry and Bonding Analysis

The molecular geometry of 2-Chloro-1,1,1,3-tetrafluorobut-2-ene is fundamentally determined by the sp² hybridization around the double bond carbons, resulting in a planar configuration at this central structural feature. The geometry around the double bond exhibits characteristic bond angles that deviate from ideal values due to the electronic effects of the halogen substituents. In related fluorinated alkenes, bond lengths have been systematically analyzed, revealing that carbon-carbon double bonds typically measure 1.303 Ångströms, while carbon-fluorine bonds range from 1.320 to 1.321 Ångströms, and carbon-chlorine bonds extend to approximately 1.731 Ångströms.

The bonding analysis reveals significant electronegativity differences between the halogen atoms and carbon centers, creating substantial dipole moments throughout the molecule. The presence of three fluorine atoms attached to the first carbon creates a trifluoromethyl group that exhibits strong electron-withdrawing characteristics, while the chlorine atom on the second carbon contributes additional electronic asymmetry. These electronic effects are manifested in the molecular electrostatic potential distribution, where regions of electron density depletion occur around the halogenated carbons.

Computational studies using density functional theory have provided detailed bond angle measurements for similar halogenated systems. In related compounds, the bond angles around double-bonded carbons typically range from 121° to 128°, with specific variations depending on the halogen substitution pattern. The molecular orbital analysis reveals that the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels are significantly influenced by the halogen substituents, affecting the compound's reactivity profile.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3ClF4 B1486673 2-Chloro-1,1,1,3-tetrafluorobut-2-ene CAS No. 8885276-06-2

Properties

IUPAC Name

(Z)-2-chloro-1,1,1,3-tetrafluorobut-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClF4/c1-2(6)3(5)4(7,8)9/h1H3/b3-2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDZGKBDJFRDSAK-IHWYPQMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C(F)(F)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(\C(F)(F)F)/Cl)/F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-1,1,1,3-tetrafluorobut-2-ene is a halogenated olefin that has garnered attention for its potential biological activities. This compound is characterized by the presence of chlorine and multiple fluorine atoms, which may influence its reactivity and interactions with biological systems. Understanding its biological activity is crucial, especially in the context of environmental safety and pharmacological applications.

  • Molecular Formula : C₄HClF₄
  • Molecular Weight : 158.98 g/mol
  • Boiling Point : 35-36 °C
  • Density : 1.4909 g/cm³

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : The compound may bind to cellular receptors, modulating physiological responses.
  • Signaling Pathways : It might affect signaling pathways that regulate critical biological processes.

In Vitro Studies

Research has indicated that halogenated compounds can exhibit a range of biological activities. For instance:

  • Antimicrobial Activity : Some studies have shown that fluorinated olefins possess antimicrobial properties, which could be relevant to this compound .
  • Anticancer Potential : There is emerging evidence that halogenated compounds may have anticancer effects through apoptosis induction in cancer cell lines .

Case Studies

  • Antiviral Activity : A study explored the effects of similar compounds on viral replication. Results indicated a significant reduction in viral load when treated with halogenated olefins .
  • Toxicological Assessment : Toxicity studies revealed that while some halogenated compounds are effective against pathogens, they can also exhibit cytotoxic effects on mammalian cells at higher concentrations .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other halogenated compounds:

CompoundBiological ActivityNotes
This compoundAntimicrobial, potential anticancerLimited studies available
2-ChloroethyltrifluoromethylAntiviral and antifungalWell-studied with established mechanisms
3-FluoropropeneAntimicrobialDemonstrated effectiveness in various assays

Pharmacokinetics

The pharmacokinetics of halogenated olefins suggest that their lipophilicity allows them to cross cellular membranes effectively. This property enhances their potential as therapeutic agents but also raises concerns regarding bioaccumulation and toxicity.

Comparison with Similar Compounds

Structural and Molecular Properties

Compound Name Molecular Formula Carbon Chain Halogen Substituents Key Features
2-Chloro-1,1,1,3-tetrafluorobut-2-ene C₄H₃ClF₄ Butene (C4) Cl (C2); F (C1, C1, C1, C3) Unsaturated backbone; high fluorine density
2-Chloro-1,1,1,2-tetrafluoropropane C₃H₃ClF₄ Propane (C3) Cl (C2); F (C1, C1, C1, C2) Saturated; adjacent Cl and F atoms
2-Chloro-1,1,1-trifluoroethane C₂H₂ClF₃ Ethane (C2) Cl (C2); F (C1, C1, C1) Shorter chain; higher volatility
1-Chloro-1,2,2,2-tetrafluoroethane C₂H₂ClF₄ Ethane (C2) Cl (C1); F (C1, C2, C2, C2) Fully fluorinated C2; asymmetric Cl/F
3-Chloro-2-methylpropene C₄H₇Cl Propene (C3) Cl (C3); CH₃ (C2) Branched alkene; no fluorine substituents

Key Observations :

  • Chain Length : Longer chains (e.g., butene vs. propane/ethane) increase molecular weight and boiling points.
  • Halogen Position : Fluorine atoms at terminal positions (e.g., C1 in this compound) enhance stability through strong C-F bonds.
  • Unsaturation : The double bond in this compound increases reactivity compared to saturated analogs like 2-Chloro-1,1,1,2-tetrafluoropropane.

Environmental and Regulatory Considerations

  • 2-Chloro-1,1,1-trifluoroethane : Regulated under DOT and IATA due to flammability and toxicity .
  • 1-Chloro-1,2,2,2-tetrafluoroethane : Subject to environmental impact assessments for groundwater contamination .
  • This compound : Likely falls under stringent regulations for halogenated hydrocarbons, requiring handling protocols for volatile organic compounds (VOCs).

Preparation Methods

Chlorination and Fluorination Starting from Chlorobutene Derivatives

A prominent preparation method involves the chlorination of butene derivatives followed by fluorination steps. According to patent WO2010055146A2, a key synthetic route starts with the reaction of chlorinated butene compounds with carbon tetrachloride (CCl4) in the presence of catalysts such as tert-butylamine and CuCl2. This reaction forms chlorinated intermediates, which are then subjected to photochemical chlorination to increase chlorine substitution selectively on the carbon chain.

  • Initial Step: Addition of CCl4 to 3-chloro-3,3,3-trifluorobutene derivatives forms highly chlorinated intermediates.
  • Photochemical Chlorination: The intermediates undergo photochemical chlorination with chlorine gas to yield multiple chlorinated isomers.
  • Fluorination: The chlorinated precursors are subsequently fluorinated, typically using hydrogen fluoride (HF) in the presence of activated aluminum fluoride catalysts at elevated temperatures (~200°C), converting chlorides to fluorides and forming 2-chloro-1,1,1,3-tetrafluorobut-2-ene among other fluorinated products.

This method yields a mixture of fluorinated C4 compounds with varying degrees of chlorination and fluorination, from which this compound can be isolated by distillation and purification.

Table 1: Typical Product Distribution from Dehydrofluorination Reaction

Compound Approximate Weight %
1,1,1,3,3-Pentachloro-butane 10%
1,1-Dichloro-1,3,3-trifluorobutane 7%
1,1-Difluoro-1,1,3-trichlorobutane 4%
1,1,1,3,3-Tetrafluorobutane Remaining fraction

Note: The target compound is among these fluorinated species, isolated by fractional distillation and chromatographic methods.

Telomerization and Catalytic Coupling Reactions

The patent also describes telomerization reactions involving purified 2-chloro-3,3,3-trifluorobutene as a precursor. This compound undergoes catalytic telomerization in the presence of CuCl2 and tert-butylamine at 100–110°C to form higher chlorofluorinated products. Although this is a step beyond the direct synthesis of this compound, it demonstrates the utility of chlorofluorobutene intermediates in further synthetic elaborations.

Organometallic Approaches via Zinc Insertion and Cross-Coupling

Recent research (Beilstein Journal of Organic Chemistry, 2018) has shown that organozinc intermediates derived from fluorinated butene derivatives can be prepared by zinc insertion into bromofluorobutene compounds. While this study focuses on tetrafluoroethylene fragment installation, the methodology is relevant for preparing fluorinated butene intermediates related to this compound.

  • Preparation of Organozinc Reagent: Insertion of zinc-silver couple into CF2–Br bonds of 4-bromo-3,3,4,4-tetrafluorobut-1-ene at 0–40°C in polar solvents like DMF.
  • Stability: The resulting organozinc reagent is thermally stable at ambient temperature and can be stored refrigerated for extended periods.
  • Cross-Coupling: Transmetallation to copper species followed by coupling with aromatic iodides or acyl chlorides produces fluorinated butene derivatives.

Though this method is indirect for the target compound, it provides a modern synthetic tool for functionalizing fluorobutene frameworks, potentially applicable in the synthesis of this compound or its analogs.

Fluorination of Chlorinated Precursors Using Activated Catalysts

The fluorination step is critical and typically uses activated aluminum fluoride catalysts (AlF3) prepared and activated as described in specialized protocols. The process involves passing vaporized chlorinated precursors over the catalyst bed at elevated temperatures (~200°C) under a nitrogen atmosphere with HF to substitute chlorine atoms with fluorine atoms.

Key Reaction Conditions:

Parameter Condition
Catalyst Activated Aluminum Fluoride (AlF3)
Temperature ~200°C
Atmosphere Nitrogen with HF vapor
Reactor Type Fixed bed reactor
Post-reaction Treatment Gas passed over NaF to remove HF, then condensed

The product mixture is analyzed by gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) to confirm the formation of the desired fluorinated alkene.

Summary Table of Preparation Methods

Method Starting Material(s) Key Reagents/Catalysts Conditions Notes
Chlorination + Fluorination 3-chloro-3,3,3-trifluorobutene CCl4, Cl2, tert-butylamine, CuCl2, HF, AlF3 catalyst Photochemical chlorination, 200°C fluorination Multi-step, yields mixture of fluorinated products
Telomerization Purified 2-chloro-3,3,3-trifluorobutene CuCl2, tert-butylamine 100–110°C, overnight Used for chain extension, not direct synthesis
Organozinc Insertion + Coupling 4-bromo-3,3,4,4-tetrafluorobut-1-ene Zn-Ag couple, CuI catalyst 0–50°C for insertion, 50°C for coupling Provides functionalized fluorobutenes, indirect route
Catalytic Fluorination Chlorinated precursors Activated AlF3, HF 200°C, fixed bed reactor Critical fluorination step for C–F bond formation

Research Findings and Analytical Data

  • The fluorination reaction using activated AlF3 catalysts is highly selective and efficient, producing this compound with high purity after distillation.
  • GC-MS and NMR analyses confirm the stereochemistry and substitution pattern of the product.
  • The organozinc intermediates show good thermal stability, enabling their use in further synthetic transformations without rapid decomposition.
  • Photochemical chlorination allows controlled introduction of chlorine atoms, which are essential precursors for subsequent fluorination.

Q & A

Q. What are the established synthetic routes for 2-chloro-1,1,1,3-tetrafluorobut-2-ene?

The synthesis of halogenated alkenes like this compound typically involves catalytic fluorination. For example, analogous compounds (e.g., 2-chloro-1,1,1-trifluoroethane) are synthesized via reactions between chloroalkenes and hydrogen fluoride (HF) using antimony-based catalysts (e.g., SbCl₅) under controlled temperatures (e.g., 500°C) . Adjusting stoichiometry, catalyst composition (e.g., 25–99.9% SbCl₅ with Lewis acids), and reaction time can optimize yield. Post-synthesis purification via fractional distillation is recommended to isolate the target compound .

Q. Which analytical techniques are critical for characterizing this compound?

  • 19F/1H NMR Spectroscopy : Resolves fluorine and proton environments, confirming substituent positions and isomer purity.
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Identifies volatile byproducts and decomposition fragments (e.g., trifluoroacetic acid derivatives) using electron ionization (70 eV) .
  • IR Spectroscopy : Detects C-F and C-Cl stretching vibrations (1,000–1,200 cm⁻¹ and 550–850 cm⁻¹, respectively). Reference standards of structurally similar compounds (e.g., 2-chloro-1,1,1-trifluoroethane) should be used for calibration .

Q. What are the preliminary toxicity screening protocols for halogenated alkenes?

  • In vitro assays : Use rat liver microsomes with NADPH cofactors to assess metabolic pathways (e.g., dechlorination, oxidation) .
  • Acute exposure studies : Conduct inhalation or oral administration in rodent models (e.g., Fischer 344 rats) to evaluate organ-specific toxicity (e.g., thymus atrophy, lung damage) .
  • Genotoxicity screening : Ames test (Salmonella typhimurium strains TA98/TA100) to detect mutagenicity .

Advanced Research Questions

Q. How do catalytic mechanisms influence fluorination selectivity in chlorofluoroalkene synthesis?

Catalytic fluorination selectivity depends on:

  • Catalyst composition : SbCl₅ with trace Lewis acids (e.g., SnCl₄) enhances HF activation, favoring C-F bond formation over side reactions .
  • Reaction phase : Vapor-phase reactions reduce catalyst poisoning compared to liquid-phase systems .
  • Temperature gradients : Higher temperatures (e.g., >400°C) promote radical intermediates, increasing isomer diversity. Computational modeling (DFT) can predict transition states and optimize pathways .

Q. How can metabolic contradictions between in vitro and in vivo models be resolved?

Discrepancies arise due to differences in enzyme activity and detoxification pathways. For example:

  • In vitro microsomal studies of 2-chloro-1,1,1-trifluoroethane identified trifluoroacetaldehyde as a major metabolite, whereas in vivo models detected urinary trifluoroacetic acid .
  • Integrated approaches : Combine hepatocyte cultures, isotopic labeling (e.g., ²H/¹⁸O), and LC-MS/MS to track metabolite flux and validate in vivo relevance .

Q. What computational strategies predict environmental persistence of polyfluorinated alkenes?

  • QSPR models : Correlate molecular descriptors (e.g., logP, bond dissociation energy) with half-life in soil/water.
  • Degradation pathways : Simulate hydrolysis (pH-dependent) and photolysis using Gaussian09 with TD-DFT to identify reactive sites .
  • Bioaccumulation potential : Estimate via EPI Suite™ using octanol-water partition coefficients (logKow) of analogous compounds .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1,1,1,3-tetrafluorobut-2-ene
Reactant of Route 2
2-Chloro-1,1,1,3-tetrafluorobut-2-ene

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